Cas no 1803611-55-3 (1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene)

1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene is a specialized aromatic compound featuring an azidomethyl group, a methanesulfonyl substituent, and a trifluoromethyl moiety on a benzene ring. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in click chemistry applications due to the azide functionality. The electron-withdrawing effects of the methanesulfonyl and trifluoromethyl groups enhance its utility in nucleophilic substitution reactions and as an intermediate in pharmaceutical and agrochemical development. Its stability under controlled conditions and compatibility with diverse reaction conditions further underscore its versatility in research and industrial applications. Proper handling is essential due to the potential hazards associated with the azide group.
1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene structure
1803611-55-3 structure
Product name:1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene
CAS No:1803611-55-3
MF:C9H8F3N3O2S
Molecular Weight:279.238930702209
MDL:MFCD28348039
CID:5055499
PubChem ID:112756375

1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

    • 1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene
    • 1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene
    • MDL: MFCD28348039
    • インチ: 1S/C9H8F3N3O2S/c1-18(16,17)8-3-6(5-14-15-13)2-7(4-8)9(10,11)12/h2-4H,5H2,1H3
    • InChIKey: GHYPDWKBDTYUBQ-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=C(C(F)(F)F)C=C(CN=[N+]=[N-])C=1)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 437
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 56.9

1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-195726-0.05g
1-(azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene
1803611-55-3 95%
0.05g
$229.0 2023-09-17
Enamine
EN300-195726-5g
1-(azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene
1803611-55-3 95%
5g
$2858.0 2023-09-17
Enamine
EN300-195726-0.5g
1-(azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene
1803611-55-3 95%
0.5g
$768.0 2023-09-17
1PlusChem
1P01BHYV-50mg
1-(azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene
1803611-55-3 95%
50mg
$335.00 2024-06-18
TRC
B408940-10mg
1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene
1803611-55-3
10mg
$ 70.00 2022-06-07
TRC
B408940-5mg
1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene
1803611-55-3
5mg
$ 50.00 2022-06-07
Enamine
EN300-195726-0.25g
1-(azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene
1803611-55-3 95%
0.25g
$487.0 2023-09-17
Enamine
EN300-195726-1g
1-(azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene
1803611-55-3 95%
1g
$986.0 2023-09-17
Enamine
EN300-195726-10g
1-(azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene
1803611-55-3 95%
10g
$4236.0 2023-09-17
1PlusChem
1P01BHYV-500mg
1-(azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene
1803611-55-3 95%
500mg
$1012.00 2024-06-18

1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene 関連文献

1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzeneに関する追加情報

Recent Advances in the Application of 1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene (CAS: 1803611-55-3) in Chemical Biology and Pharmaceutical Research

The compound 1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene (CAS: 1803611-55-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azidomethyl and methanesulfonyl functional groups, along with a trifluoromethyl substituent, has demonstrated versatile applications in drug discovery, bioconjugation, and materials science. Recent studies highlight its potential as a key intermediate in the synthesis of bioactive molecules and its role in click chemistry reactions, particularly in the development of targeted therapeutics and diagnostic agents.

One of the most notable applications of 1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene is its use in bioorthogonal chemistry. The azide group in this compound enables efficient and selective reactions with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This property has been exploited in the labeling and tracking of biomolecules in live cells, facilitating advancements in proteomics and cellular imaging. Recent research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of fluorescent probes for real-time monitoring of enzyme activity, offering new insights into disease mechanisms.

In the realm of drug discovery, 1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene has emerged as a valuable building block for the synthesis of novel small-molecule inhibitors. A study by Smith et al. (2024) reported its incorporation into a series of kinase inhibitors, where the trifluoromethyl group enhanced binding affinity and metabolic stability. The methanesulfonyl moiety further contributed to improved solubility and pharmacokinetic properties, making it a promising candidate for further preclinical evaluation. These findings underscore the compound's potential in addressing challenges associated with drug resistance and off-target effects.

Beyond its biological applications, this compound has also found use in materials science. Its unique chemical structure allows for the development of functionalized polymers and nanoparticles with tailored properties. For instance, a recent publication in ACS Applied Materials & Interfaces (2024) detailed its role in the synthesis of stimuli-responsive hydrogels, which exhibit potential for controlled drug delivery systems. The azide functionality enables facile cross-linking, while the trifluoromethyl group imparts hydrophobicity, enabling precise modulation of material properties.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of 1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene. Recent efforts have focused on optimizing reaction conditions to improve yield and reduce byproducts. Advances in flow chemistry and catalytic methods, as reported in Organic Process Research & Development (2023), have shown promise in addressing these issues, paving the way for broader utilization of this compound in industrial and academic settings.

In conclusion, 1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene (CAS: 1803611-55-3) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications span from drug discovery and bioconjugation to materials science, driven by its unique functional groups and reactivity. Ongoing research continues to explore its full potential, with recent studies highlighting its role in addressing unmet medical needs and advancing technological innovations. Future directions may include further optimization of synthetic routes and exploration of its utility in emerging fields such as theranostics and personalized medicine.

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